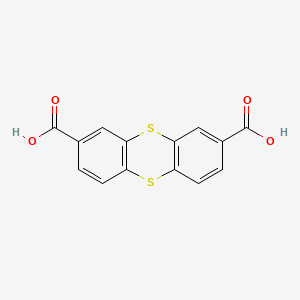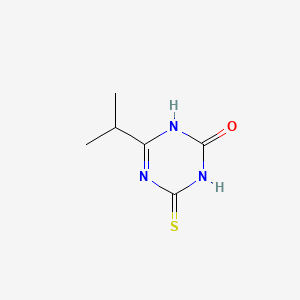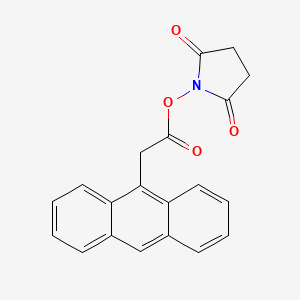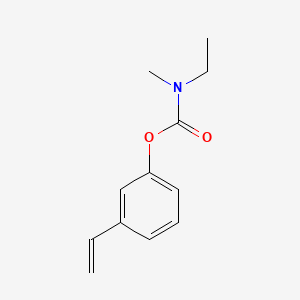
Ethyl-d5-phosphonic Dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-d5-phosphonic dichloride is a deuterated organophosphorus compound with the molecular formula C2D5Cl2OP. It is a colorless liquid with a pungent odor and is known for its reactivity and toxicity. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Métodos De Preparación
Ethyl-d5-phosphonic dichloride can be synthesized through various methods. One common synthetic route involves the reaction of ethyl-d5 alcohol with phosphorus trichloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Ethyl-d5-phosphonic dichloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form ethyl-d5-phosphonic acid and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding phosphonates.
Oxidation and Reduction: Can be oxidized to form phosphonic acids or reduced to form phosphines under specific conditions
Common reagents used in these reactions include water, alcohols, amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl-d5-phosphonic dichloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a labeling reagent in proteomics research.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active phosphonates.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl-d5-phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonate esters or acids. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules, thereby modifying their activity. The specific molecular targets and pathways involved depend on the context of its use, such as in enzyme inhibition studies or chemical synthesis .
Comparación Con Compuestos Similares
Ethyl-d5-phosphonic dichloride can be compared with other similar compounds, such as:
Ethylphosphonic dichloride: Similar in structure but not deuterated.
Methylphosphonic dichloride: Has a methyl group instead of an ethyl group.
Phenylphosphonic dichloride: Contains a phenyl group instead of an ethyl group.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing .
Propiedades
Número CAS |
1346598-24-0 |
|---|---|
Fórmula molecular |
C2H5Cl2OP |
Peso molecular |
151.965 |
Nombre IUPAC |
1,1,1,2,2-pentadeuterio-2-dichlorophosphorylethane |
InChI |
InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3/i1D3,2D2 |
Clave InChI |
OWGJXSYVHQEVHS-ZBJDZAJPSA-N |
SMILES |
CCP(=O)(Cl)Cl |
Sinónimos |
Ethyl-d5-phosphonic Acid Dichloride; Ethyl-d5-phosphonyl Dichloride; Dichloro(ethyl-d5)phosphine Oxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B585673.png)

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)
